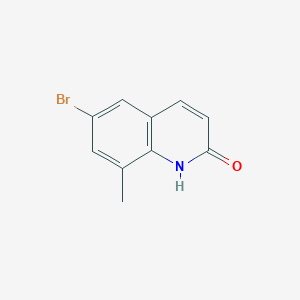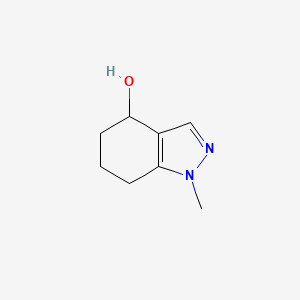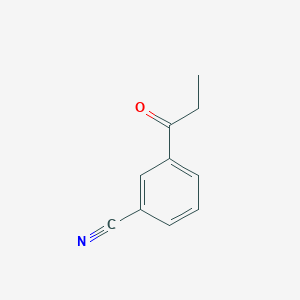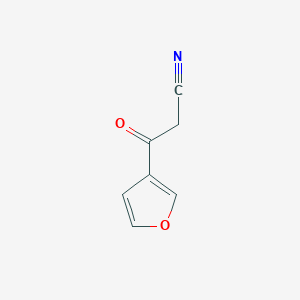![molecular formula C46H73N13O10 B1282685 [Sar1, Ile8]-Angiotensin II CAS No. 67724-27-0](/img/structure/B1282685.png)
[Sar1, Ile8]-Angiotensin II
Descripción general
Descripción
[Sar1, Ile8]-Angiotensin II is a useful research compound. Its molecular formula is C46H73N13O10 and its molecular weight is 968.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNAQTWOGAJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H73N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553928 | |
| Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
968.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67724-27-0 | |
| Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [Sar1, Ile8]-Angiotensin II interact with its target?
A1: this compound acts as a competitive antagonist at angiotensin II receptors [, , , , , , ]. This means it binds to the receptor without activating it, effectively blocking the actions of angiotensin II.
Q2: Which angiotensin II receptor subtype does this compound primarily target?
A2: While this compound can bind to both AT1 and AT2 receptor subtypes, it generally exhibits a higher affinity for the AT1 receptor [, , , , , ].
Q3: What are the downstream effects of this compound binding to the AT1 receptor?
A3: By blocking AT1 receptors, this compound prevents the physiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sodium reabsorption [, , , , , , , ].
Q4: Are there any reported instances where this compound exhibits agonistic activity?
A4: Yes, in some cases, particularly at higher doses or under specific physiological conditions like low endogenous angiotensin II levels, this compound can demonstrate agonistic activity, leading to pressor effects and increased aldosterone secretion [, ].
Q5: What is the molecular formula and weight of this compound?
A5: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be determined based on its chemical structure and amino acid composition.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers primarily focus on the biological activity and pharmacological characterization of this compound. Spectroscopic data is not provided within these studies.
Q7: How do structural modifications in this compound affect its activity?
A7: Modifications, especially at positions 2 and 8, significantly influence the potency and agonist/antagonist profile of this compound. For instance, replacing isoleucine at position 8 with alanine ([Sar1, Ala8]-Angiotensin II) can reduce agonistic activity while maintaining antagonistic properties [].
Q8: What is the significance of the Sarcosine substitution at position 1 in this compound?
A8: The Sarcosine substitution at the N-terminus provides resistance to enzymatic degradation, contributing to the prolonged duration of action of this compound compared to native angiotensin II [].
Q9: What is the impact of this compound on blood pressure?
A9: The effect of this compound on blood pressure is dose-dependent and influenced by the endogenous angiotensin II levels. At appropriate doses, it can induce a sustained antihypertensive effect, particularly in hypertensive individuals [, , , ].
Q10: Does this compound affect plasma renin activity and aldosterone concentration?
A10: this compound can influence plasma renin activity and aldosterone concentration. While it tends to reduce aldosterone levels by antagonizing angiotensin II, it may also indirectly stimulate renin release due to the feedback mechanisms within the renin-angiotensin-aldosterone system [, , ].
Q11: What models have been used to study the efficacy of this compound?
A11: The efficacy of this compound has been investigated in various in vitro and in vivo models, including isolated tissues (e.g., rabbit aorta, rat mesenteric arteries), perfused organs (e.g., rat mesenteric vascular bed), and whole animal studies (e.g., rats, dogs) [, , , , , , , , , ].
Q12: What is the evidence for the central nervous system effects of this compound?
A12: Studies involving central administration of this compound, such as intracerebroventricular infusions, have demonstrated its ability to lower blood pressure, particularly in hypertensive animal models, indicating a role for central angiotensin II receptors in blood pressure regulation [, , ].
Q13: What is known about the toxicity profile of this compound?
A13: The provided research papers primarily focus on the pharmacological effects of this compound. Detailed toxicological studies are not included in these papers.
Q14: Is there a role for this compound in research on other organ systems?
A14: Yes, this compound has been used to investigate the role of angiotensin II in various organ systems beyond the cardiovascular system, including the brain, kidneys, adrenal glands, and ovaries [, , , , , , , , , , ].
Q15: Are there alternative angiotensin II receptor antagonists?
A15: Yes, besides this compound, several other angiotensin II receptor antagonists have been developed, including losartan, valsartan, and irbesartan, each with its unique pharmacological profile and clinical applications [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




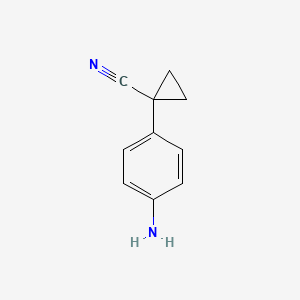
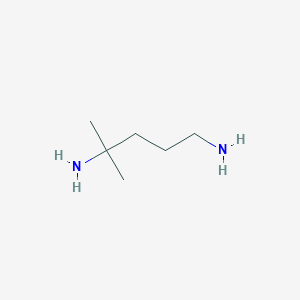
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
